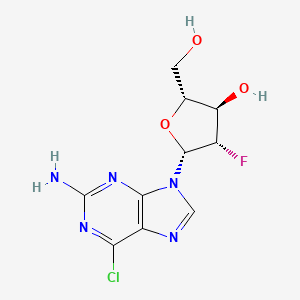
(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C10H11ClFN5O3 and its molecular weight is 303.678. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a nucleoside analogue with potential therapeutic applications. Its structure suggests it may exhibit significant biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound belongs to a class of nucleoside analogues characterized by a purine base and a modified sugar moiety. Its molecular formula is C13H14ClN5O3F, with a molecular weight of 329.73 g/mol. The specific stereochemistry at the tetrahydrofuran ring contributes to its biological properties.
Antiviral Activity
Research indicates that nucleoside analogues can inhibit viral replication by mimicking natural nucleosides. A study highlighted the effectiveness of similar compounds in inhibiting viral polymerases, which are crucial for viral RNA synthesis. The purine base in this compound may enhance its binding affinity to viral enzymes, thereby exhibiting antiviral properties .
Antitumor Activity
The compound's structural similarity to naturally occurring nucleosides allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Preliminary studies have shown that related nucleoside analogues possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar antitumor activity .
The proposed mechanism involves the incorporation of the analogue into viral or cellular RNA/DNA, leading to premature chain termination during replication. This mechanism has been observed in other purine-based nucleoside analogues and is supported by findings from pharmacological studies .
Case Studies and Research Findings
Comparative Analysis with Other Nucleoside Analogues
The following table compares the biological activities of selected nucleoside analogues:
| Compound | Antiviral Activity | Antitumor Activity | Notable Mechanism |
|---|---|---|---|
| This compound | Moderate | Moderate | Chain termination during replication |
| Acyclovir | High | Low | Inhibition of viral DNA polymerase |
| Ribavirin | High | Moderate | Inhibition of RNA synthesis |
特性
IUPAC Name |
(2R,3R,4S,5R)-5-(2-amino-6-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-4(12)6(19)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4+,6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKIKLWIYKESC-AYQXTPAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(N=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(N=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














